molecular formula C19H21N7O B10940505 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10940505
M. Wt: 363.4 g/mol
InChI Key: YRGMNCNBOQRIGM-UHFFFAOYSA-N
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Description

7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE: is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazolopyrimidine core, and a carboxamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the construction of the triazolopyrimidine core. The final step involves the introduction of the carboxamide group. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it into an amine.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine and nitrating agents like nitric acid are commonly employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its potential therapeutic applications.

Medicine: In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the development of new catalysts.

Mechanism of Action

The mechanism of action of 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and gene expression pathways.

Comparison with Similar Compounds

    7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE: shares similarities with other triazolopyrimidine derivatives, such as:

Uniqueness: The uniqueness of 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern and the presence of the carboxamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

7-(1-ethylpyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H21N7O/c1-4-25-10-14(9-21-25)17-16(13(3)23-19-20-11-22-26(17)19)18(27)24-15-8-6-5-7-12(15)2/h5-11,17H,4H2,1-3H3,(H,24,27)(H,20,22,23)

InChI Key

YRGMNCNBOQRIGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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